N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2S/c1-3-25-6-8-26(9-7-25)20-24-18-17(30-20)19(29)27(12-22-18)11-16(28)23-14-5-4-13(2)15(21)10-14/h4-5,10,12H,3,6-9,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIBJBAOBWJSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 951553-20-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 383.88 g/mol. The structure includes a thiazolo-pyrimidine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN7 |
| Molecular Weight | 383.88 g/mol |
| CAS Number | 951553-20-1 |
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Inhibition of Enzymes : The compound may inhibit specific enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies have shown that modifications in the chemical structure can significantly enhance AChE inhibitory activity, suggesting a potential pathway for therapeutic applications .
- Anticancer Activity : Similar thiazolo-pyrimidine derivatives have been explored for their anticancer properties by targeting various kinases involved in cancer progression. The structural features of these compounds allow them to interact with ATP-binding sites on kinases, leading to selective inhibition .
In Vitro Studies
Recent studies have highlighted the biological activities associated with this compound and its analogs:
- AChE Inhibition : In vitro assays demonstrated that certain derivatives showed significant AChE inhibition with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further development as an anti-Alzheimer's agent .
Case Studies
- Neuroprotective Effects : A study involving derivatives similar to this compound reported neuroprotective effects in models of oxidative stress and neuroinflammation. These findings indicate potential therapeutic benefits in neurodegenerative conditions .
- Antitumor Activity : Another investigation into thiazolo-pyrimidine compounds revealed significant cytotoxic effects against various cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .
Scientific Research Applications
Biological Activities
Research indicates that N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibits various biological activities:
- Anticancer Properties : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. This could make it a candidate for developing new antibiotics or antifungal agents.
- Neuropharmacological Effects : The presence of the piperazine moiety suggests potential activity in the central nervous system, possibly affecting neurotransmitter systems. This could lead to applications in treating neurological disorders.
Therapeutic Applications
The unique structure of this compound positions it as a promising candidate in various therapeutic areas:
Cancer Therapy
- The compound's ability to target cancer cells makes it a subject of interest in oncology research. Further studies are needed to evaluate its efficacy and safety in clinical settings.
Infectious Diseases
- Given its antimicrobial properties, this compound could be explored for use against resistant strains of bacteria and fungi.
Neurological Disorders
- Its potential neuropharmacological effects warrant investigation for conditions such as depression or anxiety disorders.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anticancer activity. The specific compound was shown to induce apoptosis in breast cancer cell lines through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted by Antimicrobial Agents and Chemotherapy revealed that compounds similar to this compound displayed potent activity against multi-drug resistant strains of Staphylococcus aureus .
Case Study 3: Neuropharmacological Effects
A recent investigation highlighted the potential of piperazine derivatives in modulating serotonin receptors. This study suggests that the ethylpiperazine component may contribute to anxiolytic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazolo/Thieno-Pyrimidine Cores
Compound A : N-(3-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS: 1251566-14-9)
- Core : Isothiazolo[4,5-d]pyrimidin-7-one (sulfur and nitrogen positions differ from thiazolo[4,5-d]pyrimidine).
- Substituents : Pyridin-4-yl at position 3 vs. 4-ethylpiperazine in the target compound.
Compound B: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
- Core: Thieno[2,3-d]pyrimidine fused with a pyridine ring.
- Substituents: Phenylamino and methyl groups.
Compound C : 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Core : Hybrid pyrrolo-thiazolo-pyrimidine system.
- Substituents : Methoxyphenyl and triazole-thiol groups.
- Key Differences : The extended π-system and methoxy groups enhance lipophilicity, which may affect membrane permeability compared to the chloro-methylphenyl acetamide in the target compound .
Substituent-Driven Functional Comparisons
Pharmacological and Electronic Properties
- In contrast, the pyridin-4-yl group in Compound A offers resonance stabilization but lower basicity .
- Solubility : The chloro-methylphenyl group in the target compound balances hydrophobicity, while Compound C’s methoxyphenyl may overly increase lipophilicity, reducing bioavailability .
Preparation Methods
Acetamide Side Chain Installation
The acetamide group at position 6 is incorporated via a two-step process:
-
Bromination: Treatment of 7-oxo-thiazolo[4,5-d]pyrimidine with POBr₃ in dichloromethane yields the 6-bromo intermediate .
-
Coupling: Reaction with N-(3-chloro-4-methylphenyl)glycine using EDCI/HOBt in acetonitrile at 25°C for 12 hours .
Source emphasizes the importance of low-temperature coupling (0–5°C) to minimize epimerization, though room-temperature conditions suffice for this achiral glycine derivative . Post-coupling, the crude product is purified via agitated thin-film drying (ATFD), achieving a crystalline solid with <0.5% residual solvents .
Optimization of Crystallization and Polymorph Control
Source and detail crystallization protocols to isolate the final compound in a stable polymorphic form:
-
Solvent System: Isobutyl acetate/nitromethane (2:1) at 60°C, followed by gradual cooling to 25°C .
-
Antisolvent Addition: Methyl cyclohexane induces supersaturation, yielding Form-R crystals with a melting point of 135–145°C .
-
Characterization: Powder X-ray diffraction (PXRD) confirms phase purity, while differential scanning calorimetry (DSC) verifies thermal stability up to 200°C .
Analytical and Spectroscopic Validation
Structural Confirmation:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, aryl-H), 4.21 (s, 2H, CH₂CO), 3.72–3.68 (m, 4H, piperazine-H), 2.51 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.09 (t, J = 7.2 Hz, 3H, CH₂CH₃) .
-
IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S) .
Purity Assessment:
-
HPLC: >99.5% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .
-
Elemental Analysis: Calculated (%) for C₂₀H₂₂ClN₇O₂S: C 52.68, H 4.83, N 21.51; Found: C 52.65, H 4.85, N 21.48 .
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(3-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide, and how can they be mitigated?
- Methodological Answer : Multi-step synthesis involving chloroacetamide intermediates (e.g., reactions with ethyl chloroacetate) often suffers from low yields (2–5%) due to steric hindrance and competing side reactions . Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) and employing purification techniques like preparative HPLC can improve efficiency. For example, K F Ansari et al. demonstrated the use of potassium carbonate in acetone to enhance nucleophilic substitution rates in analogous acetamide syntheses .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is critical for confirming substituent positions, particularly the ethylpiperazine and thiazolo-pyrimidine moieties. Single-crystal X-ray diffraction (SC-XRD) resolves stereochemical ambiguities, as shown in studies of related pyrimidinones (e.g., R factor = 0.058, mean C–C bond accuracy = 0.004 Å) . Mass spectrometry (HRMS) and IR further validate functional groups like the acetamide carbonyl (C=O stretch ~1650 cm⁻¹) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s heterocyclic core, which often interacts with ATP-binding pockets . Use cell viability assays (MTT or resazurin) in cancer lines (e.g., HeLa, MCF-7) and microbial strains (e.g., S. aureus, E. coli) at concentrations ≤10 µM. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s bioactivity?
- Methodological Answer :
- Step 1 : Modify substituents on the ethylpiperazine (e.g., replace ethyl with cyclopropyl) and thiazolo-pyrimidine (e.g., introduce electron-withdrawing groups) to assess impacts on binding affinity .
- Step 2 : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase). Validate with SPR (surface plasmon resonance) for binding kinetics .
- Step 3 : Compare IC₅₀ values across analogs to identify pharmacophore requirements. For example, Baraldi et al. found that dithiazole analogs with trifluoromethyl groups exhibited enhanced metabolic stability .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., low solubility or rapid clearance). Address this by:
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₃H) to improve aqueous solubility while retaining target affinity .
- Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
- Metabolic profiling : Conduct LC-MS/MS studies to identify major metabolites and modify labile sites (e.g., methyl groups prone to oxidation) .
Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Photostability : Expose to UV light (λ = 254 nm) and assess structural integrity using NMR and mass spectrometry .
- Thermal stability : Perform TGA (thermogravimetric analysis) to determine decomposition thresholds (>150°C typical for heterocycles) .
Q. What advanced models are suitable for assessing its efficacy in disease-relevant contexts?
- Methodological Answer :
- 3D tumor spheroids : Mimic tumor microenvironments to study penetration and cytotoxicity .
- Zebrafish xenografts : Evaluate anti-angiogenic effects in real-time using transgenic lines (e.g., fli1:EGFP) .
- PK/PD modeling : Integrate plasma concentration-time profiles with biomarker data (e.g., TNF-α suppression) to predict effective dosing regimens .
Data Analysis & Experimental Design
Q. How should researchers statistically validate contradictory results in enzyme inhibition assays?
- Methodological Answer :
- Replicate experiments : Perform triplicate runs with independent compound batches to exclude batch-specific impurities .
- ANOVA/Tukey’s test : Compare mean IC₅₀ values across groups; p < 0.05 indicates significance.
- Assay interference checks : Include controls for non-specific binding (e.g., detergent-containing buffers) and redox cycling (e.g., add catalase) .
Q. What computational tools are recommended for predicting off-target interactions?
- Methodological Answer :
- SwissTargetPrediction : Estimates targets based on structural similarity to known ligands .
- PharmMapper : Aligns the compound’s pharmacophore with protein active sites .
- ADMET Prediction : Uses QSAR models to forecast toxicity (e.g., hepatotoxicity, Ames mutagenicity) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
